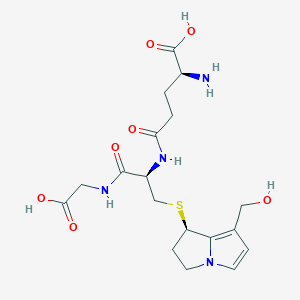

Glutathione-dehydro-retronecine Conjugate

Descripción

Glutathione-dehydro-retronecine conjugate is a compound formed through the conjugation of glutathione with dehydro-retronecine, a metabolite of pyrrolizidine alkaloids. This conjugation is significant in the detoxification processes within the liver, where glutathione acts as a nucleophile, binding to electrophilic compounds to form more water-soluble conjugates that can be excreted from the body .

Propiedades

Número CAS |

64660-86-2 |

|---|---|

Fórmula molecular |

C18H26N4O7S |

Peso molecular |

442.5 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H26N4O7S/c19-11(18(28)29)1-2-14(24)21-12(17(27)20-7-15(25)26)9-30-13-4-6-22-5-3-10(8-23)16(13)22/h3,5,11-13,23H,1-2,4,6-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)/t11-,12-,13+/m0/s1 |

Clave InChI |

VGNGDXGMOUMTSQ-RWMBFGLXSA-N |

SMILES isomérico |

C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CO |

SMILES canónico |

C1CN2C=CC(=C2C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glutathione-dehydro-retronecine conjugate typically involves the reaction of dehydro-retronecine with glutathione in the presence of glutathione S-transferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this conjugate is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: The dehydro-retronecine moiety can undergo oxidation reactions, leading to the formation of reactive intermediates.

Reduction: Glutathione can reduce electrophilic centers within the dehydro-retronecine structure.

Substitution: Nucleophilic substitution reactions are common, where glutathione replaces a leaving group on the dehydro-retronecine.

Common Reagents and Conditions:

Reagents: Glutathione, dehydro-retronecine, glutathione S-transferase enzymes.

Conditions: Aqueous buffer solutions, physiological pH (around 7.4), and temperatures close to 37°C.

Major Products: The primary product of these reactions is the glutathione-dehydro-retronecine conjugate, which is more water-soluble and less toxic than its parent compounds .

Chemistry:

- Used as a model compound to study the mechanisms of glutathione conjugation and detoxification processes .

Biology:

- Investigated for its role in cellular defense mechanisms against oxidative stress and electrophilic compounds .

Medicine:

- Explored for its potential in reducing the toxicity of pyrrolizidine alkaloids and other harmful substances in the liver .

Industry:

Mecanismo De Acción

The mechanism of action of glutathione-dehydro-retronecine conjugate involves the enzymatic conjugation of glutathione to dehydro-retronecine. This process is catalyzed by glutathione S-transferase enzymes, which facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic centers of dehydro-retronecine. This results in the formation of a more water-soluble conjugate that can be excreted from the body, thereby reducing the toxicity of the parent compound .

Comparación Con Compuestos Similares

9-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine: Another glutathione conjugate formed from pyrrolizidine alkaloids, similar in structure and function.

Glutathione conjugates of other electrophilic compounds: These include various drug metabolites and environmental toxins that undergo similar detoxification processes.

Uniqueness: The uniqueness of glutathione-dehydro-retronecine conjugate lies in its specific formation from dehydro-retronecine, a metabolite of pyrrolizidine alkaloids, and its role in mitigating the hepatotoxic effects of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.